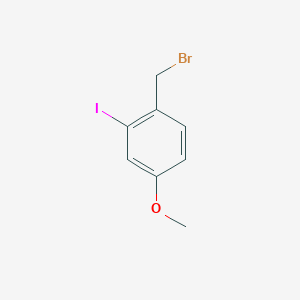

1-(Bromomethyl)-2-iodo-4-methoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves introducing the bromomethyl and iodo substituents onto a 4-methoxybenzene ring. Specific synthetic methods and reaction conditions are crucial for achieving the desired product. Researchers have explored various approaches to obtain mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . These synthetic strategies contribute to expanding the utility of pyrene derivatives.

4.

Chemical Reactions Analysis

The compound’s reactivity primarily stems from its functional groups. Electrophilic aromatic substitution reactions occur preferentially at specific positions due to the distinct electronic structure of pyrene. Understanding these reaction patterns is essential for designing functionalization strategies .

6.

Physical And Chemical Properties Analysis

8.

Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

A derivative of a similar compound, 3,4-bis(bromomethyl) methoxybenzene, has been utilized in the development of polymer solar cells (PSCs). The study by Jin et al. (2016) revealed that this derivative, when used as an electron acceptor in PSCs, led to significantly higher power conversion efficiency, open circuit voltage, and short-circuit current compared to conventional electron acceptors. This indicates the potential of such derivatives in enhancing the performance of PSCs (Jin et al., 2016).

Supramolecular Interactions

In a study focusing on the molecular structures and packing behavior of anisole derivatives, which are structurally related to 1-(Bromomethyl)-2-iodo-4-methoxybenzene, Nestler et al. (2018) examined how different supramolecular interactions are mediated by Br atoms. They found that these interactions significantly influence the distances between adjacent aromatic moieties, impacting the compounds' overall properties (Nestler, Schwarzer, & Gruber, 2018).

Palladium-Catalyzed Reactions

Guo et al. (2017) developed a palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, employing 1-iodo-4-methoxybenzene as an oxidant. This process demonstrated a new approach to functionalized benzoisoxazoles, highlighting the role of 1-iodo-4-methoxybenzene in facilitating such reactions (Guo et al., 2017).

Synthesis of Bioisosteric Colchicine Analogues

Shishov et al. (2014) synthesized a compound from 1-benzyloxy-4-bromo-2-methoxybenzene, which was a precursor for bioisosteric colchicine analogues. This research demonstrates the importance of such derivatives in the synthesis of compounds with potential therapeutic applications (Shishov et al., 2014).

Electrochemical Polymerization

In the field of electrochemical polymerization, Huang et al. (2012) studied the polymerization of 1-hydroxy-2-methoxybenzene, indicating the potential of such compounds in the development of new conducting polymers with applications in electronics and material science (Huang et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMABQHIGGOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-iodo-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)

![Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate](/img/structure/B3041583.png)

![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)

![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)

![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)